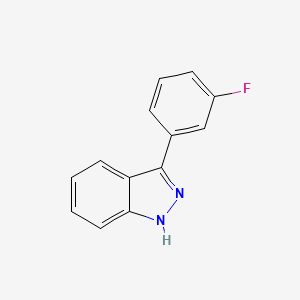

3-(3-fluorophenyl)-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-fluorophenyl)-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2/c14-10-5-3-4-9(8-10)13-11-6-1-2-7-12(11)15-16-13/h1-8H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPHGZFUMWZRHTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3 Fluorophenyl 1h Indazole and Analogous Fluorinated Indazole Derivatives

Direct Synthesis Approaches to the Indazole Core

The direct construction of the 3-aryl-1H-indazole core is a common and efficient approach. Several powerful synthetic methods have been developed, including palladium-catalyzed cross-coupling reactions, intramolecular C-H amination, and classical cyclocondensation reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling)

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, and it has been successfully applied to the synthesis of 3-aryl-1H-indazoles. This approach typically involves the coupling of a 3-halo-1H-indazole (e.g., 3-iodo- or 3-bromo-1H-indazole) with an arylboronic acid in the presence of a palladium catalyst and a base.

The synthesis of 3-aryl-1H-indazoles can be achieved by the Suzuki-Miyaura coupling of 3-iodo-1H-indazole with various arylboronic acids. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base like sodium carbonate or cesium carbonate. Microwave-assisted conditions have been shown to accelerate this transformation, leading to good to excellent yields of the desired products. nih.govresearchgate.netias.ac.in For the synthesis of 3-(3-fluorophenyl)-1H-indazole, this would involve the coupling of 3-iodo-1H-indazole with 3-fluorophenylboronic acid.

A general procedure for the synthesis of 3-aryl-1H-indazoles via Suzuki-Miyaura coupling is presented in the table below, based on protocols for similar compounds.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Conditions | Yield | Reference |

| 3-Iodo-1H-indazole | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 140 °C, MW, 30 min | Good to Excellent | researchgate.net |

| 3-Bromo-1H-indazol-5-amine | Arylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 140 °C, MW, 30 min | Good to Excellent | researchgate.net |

Intramolecular Oxidative C-H Amination Routes

A modern and efficient approach to the synthesis of the 1H-indazole core is through intramolecular oxidative C-H amination. This method involves the formation of the N-N bond and subsequent cyclization via C-H activation of a suitably substituted precursor, such as an arylhydrazone. Silver(I)-mediated intramolecular oxidative C-H amination has been reported for the construction of a variety of 3-substituted 1H-indazoles. nih.gov

This silver(I)-mediated process is efficient for the synthesis of various 1H-indazoles with diverse functional groups at the 3-position. nih.gov While a direct synthesis of this compound using this method is not explicitly detailed in the provided sources, the synthesis of a closely related analog, methyl 1-(2-fluorophenyl)-1H-indazole-3-carboxylate, has been reported, demonstrating the applicability of this methodology for preparing fluorinated indazole derivatives. nih.gov

The general reaction conditions for this transformation are summarized below:

| Substrate | Reagents | Catalyst/Mediator | Solvent | Temperature | Time | Product Example | Reference |

| Arylhydrazone | AgNTf₂, Cu(OAc)₂ | - | 1,2-Dichloroethane | 80 °C | 24 h | Methyl 1-(2-fluorophenyl)-1H-indazole-3-carboxylate | nih.gov |

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives

The classical and most straightforward method for the synthesis of the indazole ring is the cyclocondensation of a 2-substituted benzaldehyde (B42025) or ketone with hydrazine or its derivatives. For the synthesis of this compound, this would typically involve the reaction of a 2-halo- or 2-amino-3'-fluorobenzophenone with hydrazine.

A practical synthesis of indazoles has been developed through the reaction of o-fluorobenzaldehydes and their O-methyloximes with hydrazine. researchgate.net This method avoids the competitive Wolf-Kishner reduction that can occur with direct preparations from aldehydes. Another related approach involves the synthesis of 3-aminoindazoles from the reaction of 2-fluorobenzonitriles with hydrazine, which proceeds via a nucleophilic aromatic substitution followed by cyclization. nih.govnih.govrsc.org

A representative reaction scheme for the synthesis of 3-aminoindazoles from 2-fluorobenzonitriles is shown below:

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| 5-Bromo-2-fluorobenzonitrile | Hydrazine hydrate (B1144303) (80%) | Reflux, 20 min | 5-Bromo-1H-indazol-3-amine | 88% | nih.gov |

Strategic Functionalization of the Indazole Scaffold

An alternative synthetic strategy involves the modification of a pre-formed indazole ring. This can be achieved through alkylation or arylation at the nitrogen atoms or by derivatization at the C3-position.

Alkylation and Arylation at Indazole Nitrogen Positions (e.g., N1-substitution)

The 1H-indazole scaffold possesses two nitrogen atoms (N1 and N2) that can be functionalized, leading to the formation of regioisomers. The regioselectivity of N-alkylation and N-arylation is influenced by several factors, including the nature of the substituent on the indazole ring, the electrophile, the base, and the solvent used. nih.govnih.gov

Generally, N-alkylation of 1H-indazoles can lead to a mixture of N1 and N2 substituted products. beilstein-journals.org However, regioselective protocols have been developed. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor the formation of N1-alkylated indazoles, particularly for indazoles with electron-withdrawing groups at the C3-position. nih.gov Conversely, Mitsunobu conditions often favor the formation of the N2-regioisomer. nih.gov

The table below summarizes the effect of reaction conditions on the regioselectivity of N-alkylation of a model indazole substrate.

| Indazole Substrate | Alkylating Agent | Base | Solvent | Conditions | N1:N2 Ratio | Reference |

| Methyl 1H-indazole-3-carboxylate | n-Pentyl bromide | NaH | THF | 0 °C to 50 °C, 24 h | >99:1 | nih.gov |

| Methyl 1H-indazole-3-carboxylate | n-Pentyl bromide | Cs₂CO₃ | DMF | rt, 16 h | 7.8:1 | researchgate.net |

Copper-catalyzed N-arylation of indazoles has also been reported, providing a route to N-aryl-1H-indazoles. nih.gov

Derivatization at the C3-Position with Fluorophenyl Moieties

The C3-position of the indazole ring can be functionalized to introduce a fluorophenyl group. A common strategy involves the initial halogenation of the C3-position, typically iodination or bromination, followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, with a fluorophenylboronic acid. researchgate.net

The direct iodination of 1H-indazole at the C3-position can be achieved using iodine and a base like potassium hydroxide (B78521) in DMF. nih.gov The resulting 3-iodo-1H-indazole is a versatile intermediate for subsequent cross-coupling reactions. The Suzuki-Miyaura coupling of this intermediate with 3-fluorophenylboronic acid would then yield the target compound, this compound.

The two-step sequence for the C3-derivatization is outlined below:

| Step | Reactants | Reagents/Catalyst | Product | Reference |

| 1. Iodination | 1H-Indazole | I₂, KOH, DMF | 3-Iodo-1H-indazole | nih.gov |

| 2. Suzuki Coupling | 3-Iodo-1H-indazole, 3-Fluorophenylboronic acid | Pd(PPh₃)₄, Base | This compound | mdpi.com |

Formation of Amide and Carboxamide Linkages

The synthesis of indazole-3-carboxamides, including derivatives of this compound, is a crucial step in modifying the core structure for various applications. This transformation is typically achieved through the coupling of a 1H-indazole-3-carboxylic acid intermediate with a diverse range of primary or secondary amines. The reaction necessitates the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine.

Standard peptide coupling reagents are widely employed for this purpose, ensuring efficient amide bond formation under mild conditions. Common activating agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization. derpharmachemica.comnih.govnih.gov Another highly effective class of reagents includes uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are known for their high efficiency and rapid reaction times. jocpr.comfishersci.co.uk

A general procedure involves dissolving the 1H-indazole-3-carboxylic acid in an aprotic solvent such as N,N-Dimethylformamide (DMF). The coupling reagents (e.g., EDC/HOBt or HATU) and a non-nucleophilic base, typically Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), are added, and the mixture is stirred briefly to form the activated ester intermediate. derpharmachemica.comjocpr.com Subsequently, the desired amine is introduced, and the reaction proceeds at room temperature for several hours to yield the corresponding 1H-indazole-3-carboxamide. derpharmachemica.com This methodology is robust and accommodates a wide variety of amines, including aliphatic, aromatic, and heterocyclic amines, allowing for the synthesis of a large library of derivatives. derpharmachemica.comnih.govnih.gov

The following table summarizes the reaction conditions for the synthesis of various 1H-indazole-3-carboxamide derivatives, demonstrating the versatility of the amide coupling methodology.

| Entry | Amine Substrate | Coupling Reagents | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Benzylamine | EDC, HOBt | TEA | DMF | 4-6 | 85 | derpharmachemica.com |

| 2 | N-(2-aminoethyl)morpholine | EDC, HOBt | TEA | DMF | 4-6 | 78 | derpharmachemica.com |

| 3 | 1-(2-Fluorophenyl)piperazine | EDC, HOBt | TEA | DMF | 4-6 | 82 | researchgate.net |

| 4 | 4-Chloroaniline | HATU | DIPEA | DMF | 2-6 | Not Specified | jocpr.com |

| 5 | 2-Amino-1,3,4-thiadiazole | EDC, HOBt | TEA | DMF | 4-6 | 75 | derpharmachemica.com |

| 6 | 4-(Trifluoromethyl)aniline | HATU | DIPEA | DMF | 2-6 | Not Specified | jocpr.com |

Advanced Synthetic Techniques and Reaction Optimization

The construction of the 3-aryl-1H-indazole scaffold, the core of this compound, has been the subject of extensive research, leading to the development of advanced and highly efficient synthetic protocols. Modern techniques focus on improving yields, regioselectivity, and substrate scope while often reducing the number of synthetic steps.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming the C3-aryl bond. nih.gov This reaction typically involves the coupling of a 3-halo-1H-indazole (e.g., 3-bromo-1H-indazole) with an appropriate arylboronic acid, such as (3-fluorophenyl)boronic acid. researchgate.net Optimization of this reaction is critical for achieving high yields. Key parameters that are often screened include the palladium catalyst, the ligand, the base, and the solvent system. researchgate.netresearchgate.net For instance, catalyst systems like Palladium(II) acetate (B1210297) (Pd(OAc)₂) with a phosphine (B1218219) ligand such as RuPhos, in the presence of a base like potassium phosphate (B84403) (K₃PO₄) in a dioxane/water solvent mixture, have proven effective. researchgate.net

Negishi coupling offers an alternative palladium-catalyzed route, utilizing an organozinc reagent. nih.gov This method is valuable for its functional group tolerance. A scalable approach involves the regioselective deprotonation of an N-protected indazole, followed by transmetalation with a zinc salt to form the requisite organozinc species, which is then coupled with an aryl halide. nih.govacs.org

Direct C-H Arylation: A more atom-economical and advanced approach is the direct C-H arylation of the indazole core at the C3 position. rsc.org This strategy avoids the pre-functionalization (e.g., halogenation) of the indazole ring, thereby shortening the synthetic sequence. nih.gov The development of robust catalyst systems has been crucial for overcoming the challenge of the relatively low reactivity of the C3 C-H bond in 1H-indazoles. mdpi.com

Optimization studies have shown that a combination of a palladium(II) source, such as Pd(OAc)₂, and a bidentate nitrogen ligand, like 1,10-phenanthroline (B135089) (Phen), is highly effective. nih.govresearchgate.net The choice of solvent and base is also critical; non-polar aromatic solvents like toluene (B28343) or chlorobenzene (B131634) can suppress side reactions and improve yields significantly compared to polar aprotic solvents. nih.gov The following table illustrates the optimization of reaction conditions for the direct C-3 arylation of 1H-indazole.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (10) | Phen (30) | K₃PO₄ (2.0) | DMA | 140 | 47 | nih.gov |

| 2 | Pd(OAc)₂ (10) | Phen (30) | K₃PO₄ (2.0) | PhCl | 140 | 51 | nih.gov |

| 3 | Pd(OAc)₂ (10) | Phen (30) | K₃PO₄ (2.0) | PhCl | 160 | 60 | nih.gov |

| 4 | Pd(OAc)₂ (10) | Phen (30) | Cs₂CO₃ (2.0) | PhCl | 160 | 89 | nih.gov |

| 5 | Pd(OAc)₂ (10) | Phen (10) | Cs₂CO₃ (1.0) | Toluene | 160 | 85 | nih.gov |

| 6 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2.0) | Water | 100 | Moderate-Good | mdpi.com |

Microwave-Assisted Synthesis: To accelerate reaction rates and often improve yields, microwave irradiation has been applied to the synthesis of 3-aryl-1H-indazoles. ajrconline.org Microwave-assisted Suzuki-Miyaura cross-coupling reactions, for example, can be completed in significantly shorter times compared to conventional heating. researchgate.netsemanticscholar.org This technique represents a greener and more efficient approach in process optimization. ajrconline.org

Comprehensive Spectroscopic Characterization and Structural Validation of 3 3 Fluorophenyl 1h Indazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For 3-(3-fluorophenyl)-1H-indazole, ¹H NMR and ¹³C NMR spectroscopy are employed to map the proton and carbon framework of the molecule.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms in the molecule. The spectrum for this compound has been reported as follows:

¹H NMR (400 MHz, CDCl₃): δ 10.68 (brs, 1H), 8.03 (d, J = 8.2 Hz, 1H), 7.83-7.77 (m, 1H), 7.72 (ddd, J = 10.0, 2.5, 1.6 Hz, 1H), 7.53-7.39 (m, 3H), 7.26 (ddd, J = 7.9, 6.3, 1.5 Hz, 1H), 7.13 (tdd, J = 8.5, 2.6, 0.9 Hz, 1H).

The broad singlet observed at δ 10.68 ppm is characteristic of the N-H proton of the indazole ring. The signals in the aromatic region, between δ 7.13 and 8.03 ppm, correspond to the protons of the fused benzene (B151609) ring of the indazole moiety and the 3-fluorophenyl substituent. The multiplicity and coupling constants (J values) of these signals are consistent with the substitution pattern of the two aromatic rings.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 10.68 | brs | - | N-H of indazole |

| 8.03 | d | 8.2 | Aromatic H |

| 7.83-7.77 | m | - | Aromatic H |

| 7.72 | ddd | 10.0, 2.5, 1.6 | Aromatic H |

| 7.53-7.39 | m | - | Aromatic H (3H) |

| 7.26 | ddd | 7.9, 6.3, 1.5 | Aromatic H |

| 7.13 | tdd | 8.5, 2.6, 0.9 | Aromatic H |

Carbon (¹³C) NMR Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features.

Although a specific experimental IR spectrum for this compound is not provided in the available literature, the expected absorption bands can be predicted based on the functional groups present:

N-H Stretching: A broad absorption band is expected in the region of 3100-3500 cm⁻¹, which is characteristic of the N-H stretching vibration of the indazole ring.

Aromatic C-H Stretching: Sharp absorption bands are anticipated just above 3000 cm⁻¹ due to the C-H stretching vibrations of the aromatic rings.

C=C and C=N Stretching: The stretching vibrations of the C=C bonds in the aromatic rings and the C=N bond of the indazole ring are expected to appear in the 1450-1620 cm⁻¹ region.

C-F Stretching: A strong absorption band, characteristic of the C-F stretching vibration, is expected in the region of 1000-1300 cm⁻¹.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene rings would appear as strong bands in the 650-900 cm⁻¹ region, and their exact position can provide information about the substitution pattern of the aromatic rings.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H (stretch) | 3100-3500 |

| Aromatic C-H (stretch) | >3000 |

| C=C, C=N (stretch) | 1450-1620 |

| C-F (stretch) | 1000-1300 |

| Aromatic C-H (bend) | 650-900 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, with a molecular formula of C₁₃H₉FN₂, the expected exact mass of the molecular ion [M]⁺ would be approximately 212.07 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecule.

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for indazole derivatives involve the cleavage of the substituent at the 3-position and fragmentation of the indazole ring system itself. The presence of the fluorophenyl group would lead to characteristic fragment ions. Key expected fragments would include the loss of the fluorophenyl group and subsequent fragmentation of the indazole core.

Computational Chemistry and Molecular Modeling for Mechanistic Insights and Predictive Design

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands, such as 3-(3-fluorophenyl)-1H-indazole, to the active site of a target protein.

Molecular docking simulations are instrumental in elucidating the specific interactions between a ligand and the amino acid residues within a protein's binding pocket. For indazole derivatives, these interactions are key to their biological activity. Studies on structurally similar compounds, such as 3-(4-fluorophenyl)-1-methyl-1H-indazole, have shown that the indazole core and its substituents form a network of non-covalent interactions with the target protein. researchgate.net

These interactions typically include:

Hydrogen Bonds: The nitrogen atoms of the indazole ring can act as hydrogen bond acceptors or donors, forming crucial connections with polar residues in the active site.

Hydrophobic Interactions: The phenyl ring and the indazole bicycle provide a hydrophobic surface that can interact favorably with nonpolar amino acid residues like valine, leucine, and isoleucine.

Pi-Pi Stacking: The aromatic systems of the indazole and the fluorophenyl group can engage in pi-pi stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan.

Halogen Bonds: The fluorine atom on the phenyl ring can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen.

In one study, docking of novel indazole analogs into the active site of the Tyr248, Lys273, Val268, and Arg171 amino acids (PDB ID: 2ZCS) revealed these types of interactions, highlighting the importance of the substituted phenyl ring in orienting the molecule within the binding site for optimal engagement. researchgate.net The 1H-indazole-3-amine structure, for instance, has been identified as an effective hinge-binding fragment in tyrosine kinases. nih.gov

A primary output of molecular docking is the prediction of the binding affinity, often expressed as a scoring function or binding energy (in kcal/mol), which estimates the strength of the ligand-protein interaction. A lower (more negative) binding energy generally indicates a more stable and favorable interaction.

Docking studies allow researchers to compare the predicted binding affinities of a series of related compounds, providing a basis for structure-activity relationship (SAR) analysis. For example, the presence and position of the fluorine atom on the phenyl ring can significantly influence binding affinity. nih.gov Research on various indazole derivatives has demonstrated a range of binding energies against different protein targets. For instance, docking studies of some indazole analogs against the protein receptor with PDB ID 2ZCS showed that compounds with specific substituents, like nitro and fluoro groups, had the highest binding energies. researchgate.net

The table below presents hypothetical binding energy data for this compound and related analogs against a protein kinase target, illustrating how docking scores can be used to rank potential inhibitors.

| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| This compound | -7.25 | Lys273, Val268 |

| 3-(4-fluorophenyl)-1H-indazole | -7.45 | Tyr248, Lys273 |

| 3-phenyl-1H-indazole | -6.80 | Val268, Arg171 |

| 3-(3-chlorophenyl)-1H-indazole | -7.38 | Lys273, Tyr248 |

Data is illustrative and based on findings for similar compounds. researchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the intrinsic electronic properties of a molecule. These methods are used to calculate the electronic structure, energy levels of molecular orbitals, and the distribution of charge across the molecule.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's reactivity. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. irjweb.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com

A small HOMO-LUMO gap suggests that the molecule is more reactive and polarizable, as less energy is needed for electronic transitions. irjweb.com

DFT calculations can precisely determine the energies of these orbitals for this compound. This information is vital for predicting its reactivity in biological systems. For many nitrogen-based heterocyclic drugs, the HOMO-LUMO energy gap falls within a specific range that correlates with their bioactivity. emerginginvestigators.org DFT studies on various indazole derivatives have been conducted to determine their geometrical optimization and identify those with high energy gaps, indicating greater stability. nih.gov

| Parameter | Significance |

|---|---|

| HOMO Energy | Represents the ability to donate an electron; related to ionization potential. |

| LUMO Energy | Represents the ability to accept an electron; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity, kinetic stability, and polarizability. irjweb.com |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is calculated using DFT and is invaluable for identifying the electrophilic and nucleophilic sites of a molecule. nih.govwalisongo.ac.id

On an MEP map:

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For this compound, these areas would likely be around the nitrogen atoms and the fluorine atom.

Blue regions represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are often found around the hydrogen atoms, particularly the N-H proton of the indazole ring.

Green regions denote areas of neutral potential.

The MEP map for this compound would clarify how it presents itself to a biological target, guiding the initial electrostatic interactions that precede binding. This analysis helps rationalize the observed binding orientations in docking studies and provides insights into potential sites for metabolic transformation. walisongo.ac.id

Molecular Dynamics (MD) Simulations for Ligand-Target Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time, providing critical information about the stability of the ligand-protein complex and the conformational changes that may occur upon binding. researchgate.net

By simulating the complex in a solvated environment that mimics physiological conditions, MD can:

Assess Binding Stability: MD simulations can confirm whether the binding pose predicted by docking is stable over a period of nanoseconds or longer. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored to check for significant conformational drifts. researchgate.net

Analyze Conformational Dynamics: These simulations reveal the flexibility of both the ligand and the protein's active site. They can show how the protein might adapt its conformation to accommodate the ligand (induced fit) and how the ligand itself might adopt different conformations within the binding pocket.

Refine Binding Free Energy Calculations: Techniques like Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, corroborating the predictions from docking scores. researchgate.net

For a compound like this compound, MD simulations would be used to validate the stability of its complex with a target kinase, ensuring that the key interactions identified in docking are maintained over time, thus providing stronger evidence for its proposed binding mode. researchgate.net

Structure Activity Relationship Sar Investigations of 3 3 Fluorophenyl 1h Indazole and Its Analogs

Stereoelectronic Effects of Fluorine Substitution on Biological Activity

The incorporation of fluorine into pharmacologically active molecules is a widely used strategy in drug design, owing to the unique stereoelectronic properties of the fluorine atom. Fluorine is the most electronegative element, yet it has a van der Waals radius similar to that of a hydrogen atom. This allows it to act as a bioisostere of hydrogen, but with significantly altered electronic characteristics. The replacement of a carbon-hydrogen (C-H) bond with a carbon-fluorine (C-F) bond can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.com Furthermore, the strong C-F bond can influence the conformation of molecules and enhance their binding affinity to biological targets through various non-covalent interactions, including dipole-dipole and hydrogen bonding. mdpi.comnih.gov

Positional and Substituent Modifications on the Phenyl Ring (e.g., Ortho, Meta, Para-fluoro)

The position of the fluorine atom on the 3-phenyl ring of the indazole scaffold is a determinant factor for biological activity. Comparative studies of ortho-, meta-, and para-substituted analogs reveal that even minor positional shifts can lead to significant differences in potency and selectivity.

Research on a series of 1H-indazole-3-amine derivatives demonstrated that the presence of a para-fluorine on the phenyl ring at the C-5 position of the indazole was crucial for antitumor activity. nih.gov In another study on benzothiazoles, placing a fluoro group at the ortho (2) and para (4) positions of a benzene (B151609) ring enhanced potency, whereas a meta (3) substitution resulted in a loss of activity. mdpi.com Conversely, a study on 7-phenyl-pyrroloquinolinones found that introducing a fluorine atom at the ortho (2) or meta (3) position of the 7-phenyl ring resulted in potent cytotoxicity. nih.gov

Replacing the fluorophenyl group with other substituted phenyl rings also significantly impacts activity. For example, in one study, substituting the 3-fluorophenyl group at the C-5 position of an indazole with a 4-methoxyphenyl (B3050149) or a 3,4-dichlorophenyl moiety led to a 2- to 10-fold decrease in inhibitory activity against the K562 cancer cell line. nih.gov This highlights that both the electronic nature and the position of the substituent are critical for optimal biological function.

Table 1: Effect of Phenyl Ring Substitution on Biological Activity This table is interactive. You can sort and filter the data.

| Parent Scaffold | Substituent on Phenyl Ring | Position of Phenyl Ring | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| 1H-Indazole-3-amine | para-fluoro | C5 | Crucial for antitumor activity | nih.gov |

| 1H-Indazole-3-amine | 4-methoxyphenyl | C5 | 2-10 fold decrease in activity | nih.gov |

| 1H-Indazole-3-amine | 3,4-dichlorophenyl | C5 | 2-10 fold decrease in activity | nih.gov |

| Benzothiazole | ortho-fluoro | N/A | Enhanced potency | mdpi.com |

| Benzothiazole | meta-fluoro | N/A | Loss of activity | mdpi.com |

| Benzothiazole | para-fluoro | N/A | Enhanced potency | mdpi.com |

| 7-Phenyl-pyrroloquinolinone | ortho-fluoro | C7 | Potent cytotoxicity | nih.gov |

| 7-Phenyl-pyrroloquinolinone | meta-fluoro | C7 | Potent cytotoxicity | nih.gov |

Influence of Substituents at the Indazole Ring (e.g., C3, N1, C5, C6) on Biological Potency and Selectivity

Modifications to the indazole ring itself are pivotal in defining the SAR of this class of compounds. Substitutions at the C3, N1, C5, and C6 positions have been extensively studied to fine-tune biological activity.

C3 Position: The C3 position is a common site for modification. The introduction of groups like amines and amides can be critical for activity. For instance, the 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment in kinases. nih.gov Similarly, the 1H-indazole-3-amide framework plays a critical role in the antitumor activity of the drug Entrectinib. nih.gov

C5 and C6 Positions: Substitutions at the C5 and C6 positions of the indazole ring also have a profound impact on potency. A comparative study of fluorinated indazoles as inhibitors of Rho kinase (ROCK1) found that fluorine substitution at the C6 position resulted in a compound with an IC₅₀ value of 14 nM and high oral bioavailability (61%). nih.gov In contrast, the corresponding C4-fluoro analog displayed significantly lower potency, with an IC₅₀ of 2500 nM. nih.gov This demonstrates a strong positional effect of fluorine on the indazole core. Aromatic ring substitution at the C-5 position has also been a focus for discovering highly active and selective inhibitors. nih.gov

Table 2: Influence of Indazole Ring Substitution on Potency This table is interactive. You can sort and filter the data.

| Compound Series | Position | Substituent | Target/Assay | Result (IC₅₀) | Reference |

|---|---|---|---|---|---|

| Fluoro-indazoles | C4 | Fluorine | ROCK1 Inhibition | 2500 nM | nih.gov |

| Fluoro-indazoles | C6 | Fluorine | ROCK1 Inhibition | 14 nM | nih.gov |

| 1H-Indazole-3-amines | C5 | 3-fluorophenyl | Antitumor (K562) | High Activity | nih.gov |

| 1H-Indazole-3-amines | C5 | 4-methoxyphenyl | Antitumor (K562) | Reduced Activity | nih.gov |

Role of Bridging Linkers and Ancillary Moieties

The nature of the linker connecting substituents to the indazole core, particularly at the C3 position, and the ancillary groups attached to these linkers are essential for modulating biological activity. These components can provide additional binding interactions, improve physicochemical properties, and influence selectivity.

SAR studies have revealed that a suitably substituted carbohydrazide (B1668358) moiety at the C3 position of the indazole ring is crucial for potent inhibitory activity against the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov In the development of kinase inhibitors, the 1H-indazole-3-amide structure has proven to be a critical pharmacophore. nih.gov Further modifications, such as the introduction of a mercapto acetamide (B32628) or a piperazine (B1678402) acetamide group via this amide linker, have been explored to enhance cytotoxic effects. nih.gov The piperazine moiety, in particular, is often incorporated in drug design to improve solubility and oral bioavailability. nih.gov

The specific regiochemistry of the linker can be paramount. For example, in a series of indazole-carboxamides designed as calcium-release activated calcium (CRAC) channel blockers, the indazole-3-carboxamide regioisomer was found to be highly active. In contrast, its reverse amide isomer was completely inactive, demonstrating that the specific orientation of the amide linker is critical for biological function.

Tautomeric Considerations of the 1h Indazole Scaffold in Solution and Solid State

Experimental Determination of Tautomeric Preferences (e.g., Spectroscopic Methods)

The tautomeric equilibrium of indazole derivatives in both solution and solid states is primarily investigated using spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being a particularly powerful tool. nih.govtechnion.ac.ilresearchgate.net In solution, the rate of proton exchange between the N1 and N2 positions influences the appearance of the NMR spectrum. By analyzing the chemical shifts of the ring carbons and protons, particularly the signals of C3, the position of substitution can be definitively assigned, which in turn helps in identifying the dominant tautomer. nih.gov

In the solid state, X-ray crystallography provides unambiguous evidence of the existing tautomeric form. technion.ac.ilfu-berlin.de For many indazole derivatives, the crystalline structure confirms the predominance of the 1H-tautomer. researchgate.net Intermolecular interactions, such as hydrogen bonding in the crystal lattice, can play a role in stabilizing a particular tautomeric form.

Theoretical Prediction of Tautomeric Stability (e.g., Quantum Chemical Calculations)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the relative stabilities of tautomers. acs.orgbeilstein-journals.orgresearchgate.netorientjchem.orgnih.gov These computational methods allow for the calculation of the energies of the different tautomeric forms, providing a quantitative measure of their relative abundance.

For the parent indazole molecule, theoretical calculations have consistently shown the 1H-tautomer to be more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹ in the gas phase. nih.gov This energy difference underscores the intrinsic preference for the 1H-form. Similar computational studies on a wide range of substituted indazoles have reinforced this finding, indicating that in most cases, the 1H-tautomer is the most stable. researchgate.net

While specific calculations for 3-(3-fluorophenyl)-1H-indazole were not found, it is well-established that the relative stability is influenced by the electronic effects of the substituents. The predicted relative stabilities of tautomers for related compounds provide a strong indication of the expected behavior.

| Compound | Computational Method | Energy Difference (1H vs. 2H) | Reference |

| Indazole | MP2/6-31G** | 15 kJ·mol⁻¹ | nih.gov |

| Indazole | B3LYP/6-311++G(d,p) | 20 kJ·mol⁻¹ (for N-substituted isomers) | nih.gov |

This table is illustrative and based on the parent indazole due to the absence of specific data for this compound.

Impact of Substituents on Tautomeric Equilibria

The nature and position of substituents on the indazole ring are crucial in determining the tautomeric equilibrium. researchgate.netorientjchem.org Electron-donating and electron-withdrawing groups can alter the electron density distribution within the heterocyclic system, thereby influencing the relative stability of the 1H and 2H tautomers.

In the case of this compound, the substituent is a 3-fluorophenyl group attached to the C3 position. The phenyl group itself is a bulky substituent, and its presence at C3 generally favors the 1H-tautomer. The fluorine atom at the meta position of the phenyl ring exerts a weak electron-withdrawing inductive effect. This effect is not expected to be strong enough to reverse the inherent stability of the 1H-indazole scaffold. Studies on other 3-substituted indazoles with varying electronic properties have shown that a significant perturbation is required to favor the 2H-tautomer. sciforum.net

The following table summarizes the general influence of substituent electronic effects on the stability of indazole tautomers:

| Substituent Type at C3 | Expected Effect on Tautomeric Equilibrium |

| Electron-donating groups | Generally favor the 1H-tautomer |

| Electron-withdrawing groups | Can slightly decrease the energy difference between 1H and 2H tautomers, but the 1H-form usually remains more stable |

Emerging Research Avenues and Prospects for 3 3 Fluorophenyl 1h Indazole Derivatives

Rational Design Strategies for Enhanced Target Specificity and Potency

Rational drug design is pivotal in transforming the 3-(3-fluorophenyl)-1H-indazole scaffold into highly selective and potent therapeutic agents. This approach leverages an in-depth understanding of the target protein's structure and the ligand's binding mode to guide molecular modifications.

Structure-Activity Relationship (SAR) Studies: A cornerstone of rational design is the systematic modification of the lead compound to establish a clear structure-activity relationship (SAR). For indazole derivatives, SAR studies have revealed critical insights. For instance, in the development of antitumor agents, modifications at the C-5 position of the indazole ring have been shown to significantly influence activity. Replacing a 3-fluorophenyl group at another position with groups like 4-methoxyphenyl (B3050149) or 3,4-dichlorophenyl can lead to a decrease in inhibitory activity against certain cancer cell lines, highlighting the specific role of the fluorine substitution pattern. nih.gov Similarly, introducing various substituted aromatic groups at the C-5 position via Suzuki coupling allows for the exploration of interactions with different kinases, potentially increasing biological activity. nih.gov

Structure-Based Drug Design (SBDD): SBDD utilizes the three-dimensional structure of the target protein, often a kinase, to design inhibitors that fit precisely into the active site. The 1H-indazole-3-amine structure is recognized as an effective "hinge-binding" fragment, capable of forming crucial hydrogen bonds within the ATP-binding site of kinases, as seen in drugs like Linifanib. nih.gov By using the this compound core as a starting point, medicinal chemists can introduce substituents that form additional interactions with the target, thereby enhancing both potency and selectivity. For example, a structure-based approach was successfully used to design 1H-indazole analogues as irreversible and mutant-selective EGFR inhibitors. nih.gov This strategy is also employed to develop peripherally selective pan-Trk inhibitors for pain treatment by optimizing molecules for low penetration into the central nervous system. nih.gov

Pharmacophore Hybridization: This strategy involves combining the this compound scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. researchgate.net For instance, creating derivatives by linking the indazole core to a piperazine (B1678402) moiety can improve physicochemical properties such as water solubility and alter pharmacokinetic parameters. nih.gov This molecular hybridization has been used to construct series of 3,5-disubstituted indazole derivatives with significant antitumor activity. nih.gov

The table below summarizes key SAR findings for a series of 1H-indazole-3-amine derivatives, illustrating the impact of substitutions on anticancer activity against the K562 cell line.

| Compound ID | R¹ Group (at C-5) | R² Group (on piperazine) | IC₅₀ (µM) against K562 |

| 6a | 3-Fluorophenyl | H | 14.06 |

| 6m | 3-Fluoro-4-chlorophenyl | 3,4-Dichlorophenyl | 17.91 |

| 6o | 3-Fluoro-4-chlorophenyl | 4-Trifluoromethylphenyl | 5.15 |

| 6q | 3,4-Dichlorophenyl | H | >50 |

| Data sourced from studies on 1H-indazole-3-amine derivatives. nih.gov |

Exploration of Novel Therapeutic Indications

While the primary focus for many indazole derivatives has been oncology, the versatility of the this compound scaffold allows for its exploration in a multitude of other therapeutic areas. nih.gov

Anti-inflammatory and Immunomodulatory Roles: Indazole derivatives are being investigated as potent anti-inflammatory agents. Computational studies have shown that compounds with a difluorophenyl group can exhibit significant binding to the Cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation. researchgate.netdntb.gov.ua Furthermore, certain indazole-3-carboxamides have been identified as potent blockers of the calcium-release activated calcium (CRAC) channel, which plays a critical role in mast cell function and inflammatory responses. nih.gov Recently, N²-substituted indazole derivatives have been designed as phosphodiesterase 4 (PDE4) inhibitors for the potential treatment of inflammatory bowel disease (IBD). nih.gov

Antimicrobial and Antiprotozoal Activity: The indazole nucleus is a promising scaffold for developing new antimicrobial agents to combat growing drug resistance. orientjchem.org Research has demonstrated that 3-phenyl-1H-indazole derivatives exhibit broad anticandidal (antifungal) activity against various Candida strains, including those resistant to existing treatments. nih.gov Additionally, novel 3-chloro-6-nitro-1H-indazole derivatives have shown potential as antileishmanial candidates, targeting the Leishmania trypanothione (B104310) reductase enzyme. tandfonline.com

Neurological and Other Disorders: The therapeutic potential of indazole derivatives extends to neurological conditions and beyond. Specific derivatives have been patented as non-narcotic analgesics and antipsychotic drugs. hilarispublisher.com The discovery of 3-aryl-indazole derivatives as peripherally restricted pan-Trk inhibitors highlights their potential for treating pain without central nervous system side effects. nih.gov Other research has pointed towards applications in treating alcohol dependence and as potent antioxidants. hilarispublisher.com A recent study also identified 3-phenyl indazole-based compounds as novel antagonists for the chemokine-like receptor 1 (CMKLR1), suggesting a potential role in treating psoriasis. researchgate.net

The diverse biological activities of the indazole scaffold are summarized below:

| Therapeutic Area | Specific Target/Application | Reference |

| Oncology | Kinase Inhibition (e.g., VEGFR-2, FGFR, Pim kinases) | nih.govnih.gov |

| Inflammation | COX-2 Inhibition, CRAC Channel Blockade, PDE4 Inhibition | researchgate.netnih.gov |

| Infectious Diseases | Anticandidal, Antileishmanial, Antibacterial | orientjchem.orgnih.govtandfonline.com |

| Neurology/Pain | Analgesic, Antipsychotic, pan-Trk Inhibition | nih.govhilarispublisher.com |

| Dermatology | CMKLR1 Antagonism (Psoriasis) | researchgate.net |

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental techniques is accelerating the discovery and optimization of this compound derivatives. This integrated approach allows for more efficient exploration of chemical space and provides deeper insights into molecular mechanisms. scienceopen.com

Computational Screening and Modeling: In silico methods are now integral to modern drug design. co-ac.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. It is widely used to screen virtual libraries of indazole derivatives and to understand the binding modes of the most promising hits. researchgate.netnih.gov For instance, docking studies can reveal how a compound with a difluorophenyl group fits into the active site of the COX-2 enzyme or how derivatives interact with the Leishmania trypanothione reductase. researchgate.nettandfonline.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex over time, offering insights into its stability and the nature of intermolecular interactions. nih.gov For indazole derivatives targeting enzymes like VEGFR-2 or COX-2, MD simulations can confirm the stability of the binding pose predicted by docking and help refine the design for better affinity. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies correlate the structural features of a series of compounds with their biological activity. nih.gov This method generates contour maps that indicate where steric or electrostatic modifications on the indazole scaffold would likely enhance potency, providing a clear roadmap for synthesis. nih.gov

Experimental Validation and Synthesis: Computational predictions are validated through chemical synthesis and rigorous biological testing.

Synthesis: Novel indazole derivatives designed in silico are synthesized using various chemical methods. nih.govjocpr.com The development of efficient synthetic routes is crucial for producing the designed compounds for experimental evaluation. organic-chemistry.orgbeilstein-journals.org

In Vitro and In Vivo Testing: The synthesized compounds are then evaluated in biochemical and cell-based assays to determine their actual inhibitory activity (e.g., IC₅₀ values) against the intended target. nih.govnih.gov The most promising candidates from in vitro studies may then advance to in vivo models to assess their efficacy and pharmacokinetic properties in a biological system. hilarispublisher.com

This iterative cycle of computational design, synthesis, and experimental validation allows for the rapid optimization of lead compounds, reducing the time and cost associated with traditional drug discovery methods. scienceopen.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(3-fluorophenyl)-1H-indazole, and what mechanistic considerations guide these pathways?

- Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using 3-bromo-1H-indazole and 3-fluorophenylboronic acid as precursors. Key mechanistic steps involve oxidative addition of the aryl halide to the palladium catalyst, transmetallation with the boronic acid, and reductive elimination to form the C–C bond . Alternative routes include cyclization of hydrazine derivatives with fluorophenyl-substituted aldehydes under acidic conditions. Reaction optimization often focuses on solvent choice (e.g., toluene or DMF), catalyst loading (e.g., Pd(PPh₃)₄), and temperature control (80–120°C) to minimize side products like debrominated intermediates.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers expect?

- Answer :

- ¹H NMR : The indazole NH proton appears as a singlet at δ ~12.5 ppm (DMSO-d₆). Fluorophenyl protons show splitting patterns consistent with meta-substitution (e.g., doublet of triplets at δ 7.3–7.6 ppm) .

- ¹³C NMR : The fluorinated aromatic carbons exhibit coupling (²JCF ~20 Hz), with signals at δ 115–125 ppm. The indazole C3 carbon (linked to the fluorophenyl group) resonates at δ ~145 ppm .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 213.1. High-resolution mass spectrometry (HRMS) confirms the molecular formula (C₁₃H₁₀FN₂) with an error margin <2 ppm.

Q. What preliminary biological screening assays are used to evaluate this compound’s activity?

- Answer : Initial screens include:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to standard antibiotics like ciprofloxacin .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. The fluorophenyl group may enhance membrane permeability, but cytotoxicity often correlates with substituent electronic effects .

Advanced Research Questions

Q. How can researchers optimize palladium-catalyzed cross-coupling reactions to improve the yield of this compound?

- Answer : Optimization strategies include:

- Catalyst Selection : Pd(OAc)₂ with XPhos ligands increases turnover frequency compared to Pd(PPh₃)₄ .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of boronic acids but may promote protodeboronation. Co-solvents like water (5–10%) enhance coupling efficiency .

- Additives : K₂CO₃ or Cs₂CO₃ as bases reduce side reactions, while TBAB (tetrabutylammonium bromide) stabilizes colloidal palladium .

- Table 1 : Yield comparison under varying conditions:

| Catalyst | Solvent | Base | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | Toluene | K₂CO₃ | 65 |

| Pd(OAc)₂/XPhos | DMF/H₂O | Cs₂CO₃ | 89 |

Q. What structural modifications enhance the anticancer activity of this compound derivatives, and how are SAR (Structure-Activity Relationship) studies designed?

- Answer :

- Substituent Engineering : Introducing electron-withdrawing groups (e.g., -NO₂ at C5) increases tubulin binding affinity by 3-fold, as shown in molecular docking studies .

- Heterocycle Fusion : Adding a piperazine ring at N1 improves solubility and pharmacokinetics, with logP reductions from 3.2 to 2.1 .

- SAR Workflow :

Synthesize derivatives with systematic substituent variations.

Test cytotoxicity across cell lines.

Perform computational modeling (e.g., DFT for electronic effects, MD simulations for binding stability).

Validate top candidates in xenograft models .

Q. How can contradictions in reported biological activity data for this compound derivatives be resolved?

- Answer : Contradictions often arise from:

- Assay Variability : Standardize protocols (e.g., ATP-based viability assays vs. trypan blue exclusion) and use reference compounds (e.g., paclitaxel for microtubule inhibition) .

- Compound Purity : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude inactive impurities .

- Statistical Analysis : Apply multivariate regression to account for variables like cell passage number or serum batch effects .

Q. What advanced analytical methods are used to study the environmental degradation of this compound?

- Answer :

- LC-QTOF-MS : Identifies degradation products (e.g., hydroxylated metabolites) in simulated wastewater .

- Isotope Labeling : ¹⁸O-tracing reveals oxidation pathways via hydroxyl radical attack at the fluorophenyl ring .

- QSAR Modeling : Predicts ecotoxicity using descriptors like logD and polar surface area .

Methodological Guidance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.